molecular formula C12H12N4O4S2 B2723916 5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 1902992-70-4

5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2723916
CAS RN: 1902992-70-4
M. Wt: 340.37
InChI Key: WZZCCOTZSSHFOO-UHFFFAOYSA-N
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Description

5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H12N4O4S2 and its molecular weight is 340.37. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Novel Thiophene Derivatives as Potential Anticancer Agents : A study focused on thiophene derivatives, incorporating sulfonamide and isoxazole moieties, demonstrated significant in vitro anticancer activity against human breast cancer cell lines (MCF7). Some compounds within this series showed higher cytotoxic activities compared to doxorubicin, a known anticancer drug, indicating their potential as anticancer agents (Ghorab, Bashandy, & Alsaid, 2014).

Enzyme Inhibition for Therapeutic Applications

Inhibitors of Human Carbonic Anhydrase Isoenzymes : Research into N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives explored their inhibition potential against human carbonic anhydrase isoenzymes I, II, VII, and XII. Despite the weak inhibition exhibited by the majority of these compounds, the study suggests their potential as lead molecules for developing selective inhibitors (Mishra et al., 2016).

Antimicrobial and Antifungal Applications

Antimicrobial and Antifungal Activity : Some derivatives, including sulfonamide isoxazolo[5,4-b]pyridines, exhibited antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. Additionally, they showed a 50% inhibition of the proliferation of the breast carcinoma cell line MCF7, indicating their potential for dual therapeutic applications (Poręba et al., 2015). Another study on novel sulfone derivatives containing 1,3,4-oxadiazole moieties revealed good antifungal activities against various plant pathogenic fungi, with some compounds demonstrating superior activity to hymexazol, a commercial fungicide (Xu et al., 2011).

properties

IUPAC Name

5-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S2/c1-7-5-9(15-19-7)12-14-10(20-16-12)6-13-22(17,18)11-4-3-8(2)21-11/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZCCOTZSSHFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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